1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Beschreibung
The compound 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS: 1235528-19-4) is a bicyclic heterocycle with a molecular formula of C₉H₁₃N₃ and a molar mass of 163.22 g/mol . Its structure features a tetrahydroimidazo[4,5-c]pyridine core substituted with a cyclopropyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. The cyclopropyl moiety enhances metabolic stability and conformational rigidity, while the electron-withdrawing trifluoromethyl group influences lipophilicity and binding interactions. This compound is of interest in medicinal chemistry, particularly in targeting G protein-coupled receptors (GPCRs) and immune checkpoints like PD-L1 .
Eigenschaften
Molekularformel |
C10H12F3N3 |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)9-15-7-5-14-4-3-8(7)16(9)6-1-2-6/h6,14H,1-5H2 |
InChI-Schlüssel |
CMQFHKGXIFNMIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C3=C(CNCC3)N=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS No. 1341620-41-4) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is CHFN, with a molecular weight of 231.22 g/mol. The presence of the trifluoromethyl group and the cyclopropyl moiety contributes to its unique biological profile.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds with similar structures have shown promising results as inhibitors of various cancer cell lines. A notable example includes a related compound that demonstrated IC values in the nanomolar range against specific tumor types .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays indicated that derivatives with similar structures effectively inhibited COX-2 activity, a key enzyme in inflammatory pathways. The IC values for these compounds were reported to be comparable to established anti-inflammatory agents like celecoxib .
3. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the imidazo[4,5-c]pyridine scaffold significantly influence biological activity. For example:
- Trifluoromethyl Substitution : Enhances lipophilicity and potentially increases bioavailability.
- Cyclopropyl Group : Contributes to conformational rigidity, impacting receptor binding affinity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies : Animal models treated with related imidazo derivatives exhibited reduced tumor growth and improved survival rates compared to controls .
- Cell Line Assays : The compound was tested against various cancer cell lines (e.g., HCT116 for colon cancer), showing IC values indicative of potent antitumor activity .
Comparative Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets.
Anticancer Activity
Recent studies have demonstrated the compound's anticancer properties. For instance, derivatives of imidazo[4,5-c]pyridine have shown promising results against several cancer cell lines:
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | PC3 | 54.94 |
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | K562 | 37.80 |
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Hela | 48.25 |
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | A549 | 40.78 |
These results indicate that while the compound exhibits moderate activity compared to established drugs like doxorubicin, it holds potential as a lead compound for further development in cancer therapy .
Agrochemical Applications
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity against pests and pathogens. Research has indicated that similar compounds can exhibit antifungal and insecticidal properties.
Antifungal Activity
A study assessed the antifungal activities of imidazo derivatives against various fungal pathogens:
| Compound | Pathogen | Inhibition Rate (%) |
|---|---|---|
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Botrytis cinerea | 96.76 |
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Sclerotinia sclerotiorum | 82.73 |
These findings suggest that the compound could serve as a candidate for developing new antifungal agents .
Insecticidal Activity
The insecticidal potential of related compounds has also been explored:
| Compound | Target Insect | Mortality Rate (%) |
|---|---|---|
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Mythimna separata | 90.0 |
| 1-Cyclopropyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Spodoptera frugiperda | 86.7 |
The compound's effectiveness against these pests indicates its potential utility in agricultural applications .
Vergleich Mit ähnlichen Verbindungen
PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide)
- Structure : Shares the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core but includes an isobutyryl group at position 5 and a methyl group at position 2. The bicyclo[3.2.1]octane system enhances receptor selectivity .
- Pharmacology : A second-generation CCR5 antagonist developed by Pfizer, advancing to Phase II clinical trials for HIV-1 treatment. The isobutyryl group improves pharmacokinetics compared to maraviroc, a first-generation antagonist .
- The trifluoromethyl group in the target compound may confer higher metabolic resistance than PF-232798’s methyl substituent .
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Incyte PD-L1 Inhibitors)
- Structure : Features a methyl group at position 1, lacking the cyclopropyl and trifluoromethyl substituents .
- Pharmacology : Used as an aryl group in Incyte’s PD-L1 inhibitors (e.g., compound 20). The methyl group simplifies synthesis but may reduce target affinity compared to bulkier substituents.
- Key Differences : The cyclopropyl group in the target compound likely enhances binding to PD-L1’s hydrophobic regions, while the trifluoromethyl group improves membrane permeability .
PD123177 and PD123319 (Angiotensin II Receptor Antagonists)
- Structure : Both contain a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core but are substituted with diphenylacetyl and carboxylate groups .
- Pharmacology: Non-peptide antagonists of angiotensin II type 2 (AT₂) receptors. The carboxylate tail is critical for ionic interactions with the receptor.
- Key Differences : The target compound’s cyclopropyl and trifluoromethyl groups replace PD123177’s diphenylacetyl moiety, shifting selectivity from AT₂ receptors to other targets like CCR5 or PD-L1 .
1-(Cyclopropylmethyl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
- Structure : Includes a cyclopropylmethyl group but lacks the tetrahydro ring saturation and trifluoromethyl substitution .
- Pharmacology: Not well-characterized in the literature, but the cyclopropylmethyl group may confer steric effects similar to the target compound.
- Key Differences : The saturated tetrahydro ring in the target compound likely improves solubility and reduces off-target interactions compared to this unsaturated analog .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Primary Target | Clinical Stage |
|---|---|---|---|---|---|
| Target Compound | Tetrahydroimidazo[4,5-c]pyridine | 1-Cyclopropyl, 2-CF₃ | 163.22 | GPCRs/PD-L1 | Preclinical |
| PF-232798 | Tetrahydroimidazo[4,5-c]pyridine | 5-Isobutyryl, 2-Methyl | 527.63 | CCR5 | Phase II (HIV) |
| Incyte PD-L1 Inhibitors (e.g., 20) | Tetrahydroimidazo[4,5-c]pyridine | 1-Methyl | 149.19 | PD-L1 | Preclinical |
| PD123177 | Tetrahydroimidazo[4,5-c]pyridine | 1-(4-Amino-3-methylphenyl), Diphenylacetyl | 506.58 | AT₂ Receptor | Research Tool |
| 1-(Cyclopropylmethyl)-imidazo[4,5-c]pyridin-2-one | Imidazo[4,5-c]pyridine | 1-Cyclopropylmethyl | 189.21 | Undisclosed | Research Chemical |
Research Findings and Trends
- Substituent Effects : The cyclopropyl group in the target compound increases metabolic stability compared to methyl or isobutyryl groups in analogs . The trifluoromethyl group enhances lipophilicity (logP ~2.1), favoring blood-brain barrier penetration for CNS targets .
- Synthetic Challenges : Introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃Cu), whereas cyclopropanation is achieved via [2+1] cycloaddition .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
